molecular formula C2H6N2O2 B1266395 Acetamide, 2-amino-N-hydroxy- CAS No. 5349-80-4

Acetamide, 2-amino-N-hydroxy-

Cat. No. B1266395
CAS RN: 5349-80-4
M. Wt: 90.08 g/mol
InChI Key: VDBCTDQYMZSQFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-hydroxy-N-(2′-hydroxyalkyl)acetamides involves the reaction of glycolic acid with β-aminoalcohols under controlled temperature and time conditions, leading to a variety of acetamide derivatives. These compounds are characterized by NMR, infrared, and mass spectroscopy, with single-crystal X-ray diffraction studies confirming their structures (Rivera et al., 1999). Another approach involves acetylation, esterification, and ester interchange steps using N-methylaniline, chloracetyl chloride, and anhydrous sodium acetate, leading to 2-hydroxy-N-methyl-N-phenyl-acetamide (Zhong-cheng & Wan-yin, 2002).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is elucidated through various spectroscopic techniques. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were characterized by FAB mass spectrometry, IR, and NMR spectroscopy, with variable temperature NMR experiments indicating intra- and intermolecular hydrogen-bonds (Romero & Margarita, 2008).

Scientific research applications

Chemoselective Synthesis

  • N-(2-Hydroxyphenyl)acetamide is utilized as an intermediate in the natural synthesis of antimalarial drugs. Its formation involves the chemoselective monoacetylation of 2-aminophenol, with Novozym 435 as a catalyst. The process involves examining different acyl donors and varying parameters like agitation speed, solvent, catalyst loading, and temperature (Magadum & Yadav, 2018).

Inhibition of Aminopeptidase N

  • A compound containing N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N (APN), demonstrating inhibition at low micromolar concentrations and influencing the invasion of bovine aortic endothelial cells (Lee et al., 2005).

Anti-arthritic and Anti-inflammatory Activity

  • N-(2-hydroxy phenyl) acetamide exhibits promising anti-arthritic properties. Studies on adjuvant-induced arthritic rats showed reduced pro-inflammatory cytokines and altered oxidative stress markers, suggesting its potential as an anti-inflammatory agent (Jawed et al., 2010).

Metabolism in Rats

  • Research on the metabolic fate of N-2-fluorenylhydroxylamine, derived from N-2-fluorenylacetamide, in rats, has been conducted to understand its role as a carcinogen. This study provides insights into the excretion and tissue binding of this compound in male and female rats, highlighting its biochemical transformation (Weisburger et al., 1966).

Characterization of Derivatives

  • X-ray powder diffraction was used to characterize new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, potential pesticides, providing detailed structural information about these compounds (Olszewska et al., 2009).

Bioactive Nitrosylated and Nitrated Derivatives

  • Studies on the bioactivity of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers suggest an alternative pathway to phytotoxic metabolites derived from 2-amidophenol. This research opens up avenues for understanding the molecular mechanisms in microbial and plant detoxification processes (Girel et al., 2022).

Protein Binding Mechanism

  • Investigation into the protein binding mechanism of N-2-fluorenylacetamide and its derivatives provides insights into the biochemical interactions and potential implications for carcinogenicity (Gutmann et al., 1960).

Acetamide in Interstellar Medium

  • Acetamide (C2H5NO) has been detected in the interstellar medium (ISM) and is considered a precursor for amino acids. Research into its formation in ISM enhances our understanding of the molecular processes in space (Foo et al., 2018).

Green Synthesis Applications

  • The use of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes, has been explored in green chemistry, with research focusing on its synthesis via hydrogenation, highlighting environmentally friendly approaches (Zhang, 2008).

properties

IUPAC Name

2-amino-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c3-1-2(5)4-6/h6H,1,3H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBCTDQYMZSQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201675
Record name Acetamide, 2-amino-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, 2-amino-N-hydroxy-

CAS RN

5349-80-4
Record name Glycinehydroxamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5349-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycylhydroxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-amino-N-hydroxy-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3841
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, 2-amino-N-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYLHYDROXAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQZ7J82IFX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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